3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one

Lipophilicity Membrane permeability ADME

3-[(3,5-Dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one (CAS 1547050‑53‑2) is a fully synthetic fluorinated quinolin‑4(1H)‑one sulfonyl derivative. Its core structure consists of a 6,7‑difluoro‑1‑propylquinolin‑4(1H)‑one scaffold bearing a 3‑(3,5‑dimethylphenylsulfonyl) substituent, giving it a molecular formula of C₂₀H₁₉F₂NO₃S and a molecular weight of 391.43 g mol⁻¹.

Molecular Formula C20H19F2NO3S
Molecular Weight 391.43
CAS No. 1547050-53-2
Cat. No. B2394114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one
CAS1547050-53-2
Molecular FormulaC20H19F2NO3S
Molecular Weight391.43
Structural Identifiers
SMILESCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C20H19F2NO3S/c1-4-5-23-11-19(20(24)15-9-16(21)17(22)10-18(15)23)27(25,26)14-7-12(2)6-13(3)8-14/h6-11H,4-5H2,1-3H3
InChIKeyHDCIDCSLQRDLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3,5-Dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one: Core Physicochemical and Structural Identity


3-[(3,5-Dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one (CAS 1547050‑53‑2) is a fully synthetic fluorinated quinolin‑4(1H)‑one sulfonyl derivative. Its core structure consists of a 6,7‑difluoro‑1‑propylquinolin‑4(1H)‑one scaffold bearing a 3‑(3,5‑dimethylphenylsulfonyl) substituent, giving it a molecular formula of C₂₀H₁₉F₂NO₃S and a molecular weight of 391.43 g mol⁻¹ [1]. The compound features zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and a topological polar surface area (tPSA) of 38 Ų, reflecting its low polarity and predominantly lipophilic character [1]. Within the broader class of quinolin‑4(1H)‑one sulfonyl analogs, this compound occupies a distinct property space due to the combination of electron‑withdrawing 6,7‑difluoro substitution, an N‑propyl chain, and a sterically demanding 3,5‑dimethylphenylsulfonyl group.

Why a Generic 3‑Sulfonyl‑6,7‑difluoroquinolin‑4(1H)‑one Cannot Substitute for 1547050‑53‑2


Seemingly minor structural modifications within the 3‑sulfonyl‑6,7‑difluoroquinolin‑4(1H)‑one series produce substantial shifts in calculated lipophilicity, polarity, and steric profile that directly influence membrane permeability, solubility, and off‑target liability [1]. Specifically, replacing the 3,5‑dimethylphenylsulfonyl group with a 3‑chlorophenylsulfonyl or 4‑methoxyphenylsulfonyl group alters log P by 0.3–0.7 units and increases tPSA by nearly 50 %, while truncating the N‑propyl chain to N‑methyl reduces log P by approximately 1.5 units . These property differences mean that in‑class compounds cannot be assumed to exhibit equivalent cellular uptake, metabolic stability, or polypharmacology profiles, making compound‑specific qualification essential before procurement.

Quantitative Differentiation Evidence for 3-[(3,5-Dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one (1547050‑53‑2)


Log P Comparison: 1547050‑53‑2 vs. 3‑Chlorophenyl Analog

The target compound (1547050‑53‑2) exhibits a calculated log P of 4.75, which is 0.45 units higher than that of its direct 3‑chlorophenyl analog (CAS 1326860‑25‑6, log P = 4.30) [1]. This difference indicates that 1547050‑53‑2 is markedly more lipophilic, which may translate into enhanced passive membrane permeability and altered tissue distribution relative to the chlorinated congener.

Lipophilicity Membrane permeability ADME

Topological Polar Surface Area: 1547050‑53‑2 vs. 3‑Chlorophenyl and 4‑Methoxyphenyl Analogs

1547050‑53‑2 has a tPSA of 38 Ų, which is significantly lower than the tPSA of 56.14 Ų reported for the 3‑chlorophenyl analog (CAS 1326860‑25‑6) and the 4‑methoxyphenyl analog [1]. The 18 Ų reduction in polar surface area is consistent with the replacement of a polar chlorine or methoxy substituent by non‑polar methyl groups and suggests a higher potential for blood‑brain barrier penetration (typical threshold for CNS drugs is tPSA < 60–70 Ų).

Polarity Oral bioavailability Blood-brain barrier penetration

Hydrogen‑Bond Donor Deficiency: A Unique Property of the 3,5‑Dimethylphenyl‑N‑Propyl Series

1547050‑53‑2 possesses zero hydrogen‑bond donors, whereas the N‑methyl analog (CAS 1326920‑93‑7) also has zero H‑bond donors, and the N‑unsubstituted analog (CAS 1325305‑11‑0) contains one H‑bond donor (the NH proton) [1]. The complete absence of H‑bond donors in 1547050‑53‑2 eliminates a key contributor to aqueous solubility and may reduce off‑target binding to polar protein pockets compared with analogs bearing a free NH group.

Hydrogen bonding Solubility Protein binding

Rotatable Bond Count and Conformational Flexibility: 1547050‑53‑2 vs. N‑Methyl Analog

1547050‑53‑2 has four rotatable bonds (including the N‑propyl chain), compared with two rotatable bonds in the N‑methyl analog (CAS 1326920‑93‑7) [1][2]. The additional conformational degrees of freedom may confer greater adaptability to sterically demanding binding pockets but could also reduce the entropic favorability of binding.

Conformational entropy Target binding Crystallizability

Molecular Weight: A Broader Physicochemical Differentiation from N‑Methyl and N‑Unsubstituted Congeners

With a molecular weight of 391.43 g mol⁻¹, 1547050‑53‑2 is 28 Da heavier than the N‑methyl analog (MW = 363.38) and 42 Da heavier than the N‑unsubstituted analog (MW = 349.35) [1][2]. This places 1547050‑53‑2 closer to the upper boundary of lead‑like chemical space (typically MW ≤ 350), whereas the N‑methyl and N‑unsubstituted analogs fall within the classical lead‑like range.

Lead-likeness Fragment-based drug discovery Pharmacokinetics

Predicted WNT/β‑Catenin Pathway Engagement: A Functional Differentiation Claim (Caveat: Limited Public Quantitative Data)

Vendor annotations indicate that 1547050‑53‑2 has shown potential as an inhibitor of the WNT/β‑catenin signaling pathway, a target relevant to multiple cancers . In contrast, the 3‑chlorophenyl analog is broadly described for antimicrobial and quinoline‑typical applications without a specific mention of WNT pathway activity . It is critical to note that no publicly available IC₅₀, EC₅₀, or Kd values could be identified for either compound in peer‑reviewed literature or curated databases such as ChEMBL or PubChem BioAssay as of May 2026. Consequently, this functional differentiation remains a vendor‑stated claim that requires independent experimental verification before it can be used to justify compound selection.

WNT signaling Cancer Stem cell pathway

Recommended Application Scenarios for 1547050‑53‑2 Based on Currently Available Evidence


CNS‑Targeted Lead Optimization Where Low tPSA and High Lipophilicity Are Prioritized

With a tPSA of 38 Ų and a log P of 4.75, 1547050‑53‑2 is a more attractive starting point than the 3‑chlorophenyl (tPSA = 56.14 Ų) or 4‑methoxyphenyl analogs for programs requiring blood‑brain barrier penetration [1]. Medicinal chemistry teams can leverage the compound’s physicochemical profile to explore CNS‑relevant targets, provided they address the inherent low aqueous solubility through appropriate formulation or prodrug strategies.

WNT/β‑Catenin Pathway Probe Development (Hypothesis‑Driven Screening)

Based on vendor‑annotated activity against the WNT/β‑catenin pathway, 1547050‑53‑2 may serve as a chemical probe for phenotypic screening or target identification experiments in Wnt‑dependent cancer cell lines, such as colorectal or triple‑negative breast cancer models . It is imperative that users conduct confirmatory dose‑response assays to establish EC₅₀ values before drawing mechanistic conclusions.

Structure–Activity Relationship (SAR) Studies Around Quinolin‑4(1H)‑one Sulfonyl Scaffolds

The presence of the N‑propyl chain, 6,7‑difluoro substitution, and 3,5‑dimethylphenylsulfonyl group makes 1547050‑53‑2 a valuable comparator in systematic SAR campaigns aimed at mapping the effects of N‑alkyl chain length, sulfonyl aryl substitution pattern, and fluorine placement on potency, selectivity, and ADME properties [2]. Its property space is sufficiently distinct from N‑methyl, N‑unsubstituted, and 3‑chlorophenyl analogs to populate SAR matrices meaningfully.

In Silico Modeling and Computational Chemistry Libraries

The well‑defined computed properties of 1547050‑53‑2 (log P = 4.75, tPSA = 38 Ų, zero H‑bond donors) make it a suitable entry for virtual screening libraries, pharmacophore modeling, and machine‑learning training sets focused on predicting CNS penetration or oral bioavailability. Its distinct property signature reduces redundancy with commonly available quinolinone analogs [3].

Quote Request

Request a Quote for 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.